3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pentyl group: This step often involves alkylation reactions using pentyl halides.
Attachment of the pyrrolidinyl-butynyl moiety: This is usually done through nucleophilic substitution or addition reactions.
Formation of the oxalate salt: The final step involves the reaction of the quinazolinedione with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and butynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly as an inhibitor of tyrosine kinase receptors.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these receptors, the compound can potentially prevent the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial activity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Used in various organic synthesis applications.
Uniqueness
3-Pentyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate is unique due to its specific structural features, such as the pentyl and pyrrolidinyl-butynyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
CAS No. |
23905-29-5 |
---|---|
Molecular Formula |
C23H29N3O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
oxalic acid;3-pentyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C21H27N3O2.C2H2O4/c1-2-3-6-17-24-20(25)18-11-4-5-12-19(18)23(21(24)26)16-10-9-15-22-13-7-8-14-22;3-1(4)2(5)6/h4-5,11-12H,2-3,6-8,13-17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ADEMSKJGILOCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.